![molecular formula C10H10N2O3 B1273271 (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 436811-33-5](/img/structure/B1273271.png)

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

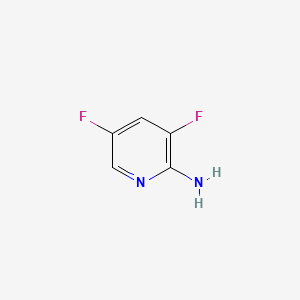

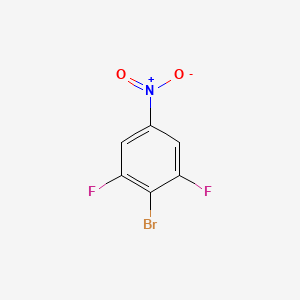

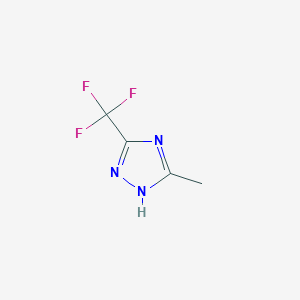

“(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid” is a unique chemical compound with the molecular formula C10H10N2O3 . Its molecular weight is 206.20 . The SMILES string for this compound is CC1(CC(O)=O)N2C=CC=CC2=NC1=O .

Synthesis Analysis

The compound can be synthesized from 2-aminopyridines by acylation with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.20 . It is a solid at room temperature . More detailed physical and chemical properties are not available at this time.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimycobacterial Agent

The imidazole ring, which is part of the core structure of this compound, is known for its antibacterial properties. It can be utilized in the development of new antibacterial agents, especially targeting resistant strains. The compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis could be harnessed to treat various bacterial infections .

Anti-inflammatory and Antipyretic Uses

Due to the anti-inflammatory properties of imidazole derivatives, this compound could be researched for its efficacy in reducing inflammation. It may work by inhibiting the synthesis of pro-inflammatory cytokines or by modulating the inflammatory response at the cellular level. Additionally, its potential antipyretic effects could make it useful in managing fever .

Antitumor Activity

Imidazole derivatives have shown promise in antitumor research. This compound could be investigated for its ability to inhibit tumor growth or induce apoptosis in cancer cells. Its role in disrupting cancer cell metabolism or angiogenesis could be key areas of study .

Antidiabetic Potential

The compound’s potential to act as an antidiabetic agent could be explored. It might influence insulin release or mimic insulin’s action, thereby helping in the management of blood glucose levels. Research could focus on its interaction with diabetic-related enzymes or receptors .

Antiviral Applications

Given the broad antiviral activities of imidazole derivatives, this compound could be applied in the development of new antiviral drugs. Its mechanism could involve the inhibition of viral entry, replication, or assembly, which would be crucial in the treatment of viral infections .

Neuroprotective Properties

The neuroprotective properties of imidazole compounds suggest that this compound could be beneficial in the treatment of neurodegenerative diseases. It could protect neurons from oxidative stress or excitotoxicity, which are common pathways leading to neuronal damage .

Wirkmechanismus

Target of Action

The primary targets of “(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid” are likely proteins or receptors within cells. Indole compounds often interact with various receptors, enzymes, and signaling pathways due to their aromatic nature and functional groups .

Result of Action

The molecular and cellular effects depend on the specific targets. For instance:

- Antiviral Activity: Some indole derivatives exhibit antiviral properties . “(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid” might inhibit viral replication or entry.

Eigenschaften

IUPAC Name |

2-(3-methyl-2-oxoimidazo[1,2-a]pyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFNPELUPZWWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383141 |

Source

|

| Record name | (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |

CAS RN |

436811-33-5 |

Source

|

| Record name | 2,3-Dihydro-3-methyl-2-oxoimidazo[1,2-a]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

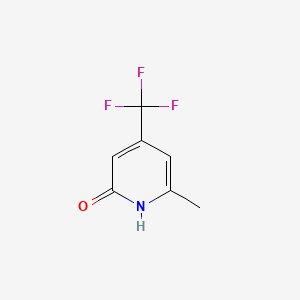

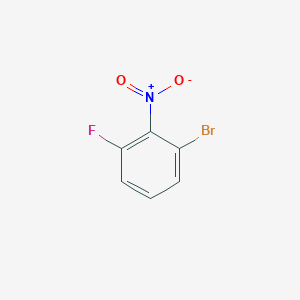

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)

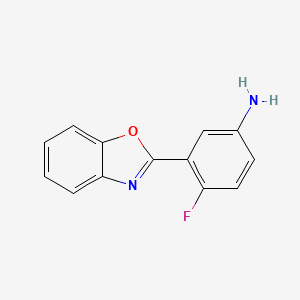

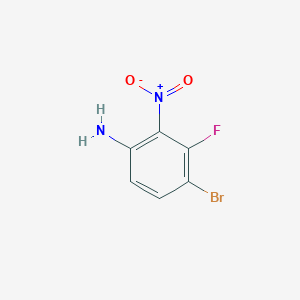

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)

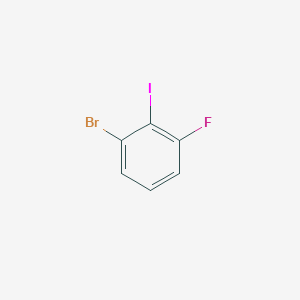

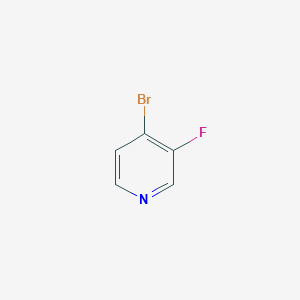

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)